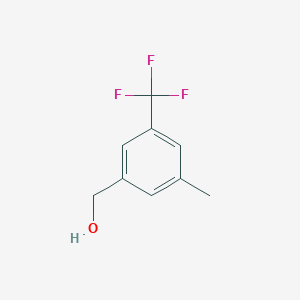
1-(4-溴苯基)哌啶-4-酮
概述
描述
1-(4-Bromophenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom attached to the phenyl ring and a piperidin-4-one moiety
科学研究应用
1-(4-Bromophenyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
安全和危害
未来方向
Piperidine derivatives, including “1-(4-Bromophenyl)piperidin-4-one”, have potential for future development through modification or derivatization to design more potent antimicrobial agents . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
作用机制
Target of Action
The primary target of 1-(4-Bromophenyl)piperidin-4-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .
Mode of Action
1-(4-Bromophenyl)piperidin-4-one acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. Its potency is reported to be greater than morphine but less than fentanyl . The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one can lead to typical opioid effects such as analgesia, respiratory depression, and sedation .
Biochemical Pathways
The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
These typically include rapid absorption, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .
Result of Action
The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one leads to analgesic effects, providing relief from pain . It can also cause typical opioid side effects such as respiratory depression and sedation . The compound’s action can also lead to dependence, similar to other opioid substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromophenyl)piperidin-4-one. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its bioavailability and efficacy . Additionally, individual factors such as genetic variations in the MOR or metabolic enzymes could influence the compound’s effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromophenyl)piperidin-4-one may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of 1-(4-Bromophenyl)piperidin-4-one.
Reduction: 1-(4-Bromophenyl)piperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1-(4-Bromophenyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)piperidin-4-one: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)piperidin-4-one: Features a methyl group instead of a halogen.
Uniqueness: The presence of the bromine atom in 1-(4-Bromophenyl)piperidin-4-one imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
属性
IUPAC Name |
1-(4-bromophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGTFCMSGXCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640751 | |
| Record name | 1-(4-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154913-23-2 | |
| Record name | 1-(4-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
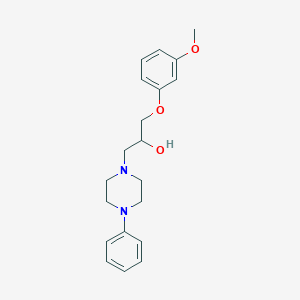
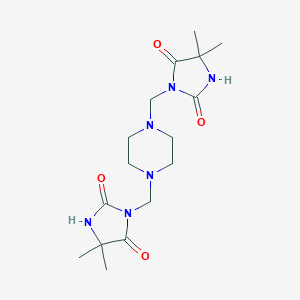
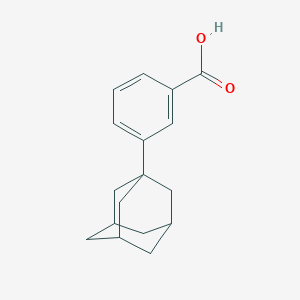

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
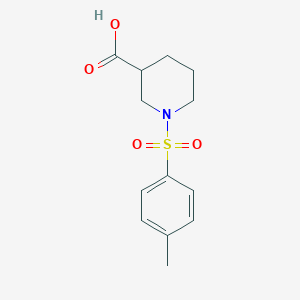

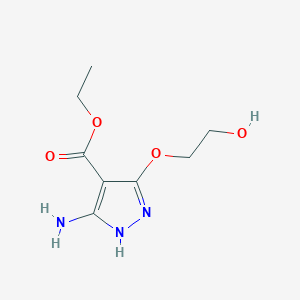
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)




